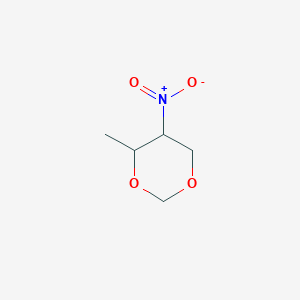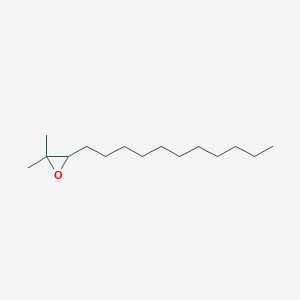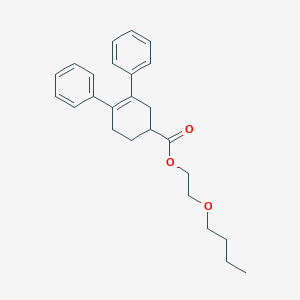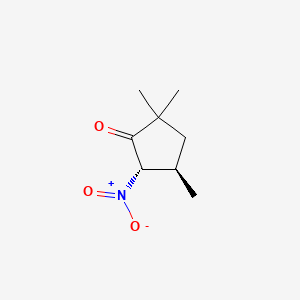![molecular formula C13H9F3N2O6S2 B14515825 N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide CAS No. 62677-29-6](/img/structure/B14515825.png)
N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both benzenesulfonyl and trifluoromethanesulfonamide groups, which contribute to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 4-benzenesulfonyl aniline to introduce the nitro group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity. The scalability of the synthesis is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions.
Oxidation Reactions: The benzenesulfonyl group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Conversion of the nitro group to an amine.
Oxidation: Formation of sulfonic acids and other oxidized products.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Mécanisme D'action
The mechanism by which N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide exerts its effects involves the interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX is achieved through binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in tumor growth and proliferation . Additionally, its antimicrobial activity is attributed to the generation of reactive oxygen species that disrupt bacterial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide Derivatives: Compounds such as 4-nitrobenzenesulfonamide share structural similarities and exhibit comparable reactivity.
Trifluoromethanesulfonamide Derivatives: Compounds like trifluoromethanesulfonanilide also possess the trifluoromethanesulfonamide group and show similar chemical behavior.
Uniqueness
N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide is unique due to the combination of both benzenesulfonyl and trifluoromethanesulfonamide groups in a single molecule. This dual functionality imparts distinct reactivity and potential for diverse applications, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
62677-29-6 |
|---|---|
Formule moléculaire |
C13H9F3N2O6S2 |
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
N-[4-(benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C13H9F3N2O6S2/c14-13(15,16)26(23,24)17-11-7-6-10(8-12(11)18(19)20)25(21,22)9-4-2-1-3-5-9/h1-8,17H |
Clé InChI |
OEPLXKZGEPUWAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)NS(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






silane](/img/structure/B14515770.png)
![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)


![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)


![8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B14515792.png)

![4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14515796.png)
